molecular formula C15H11NO3 B1300378 2-(1-Oxoisoindolin-2-yl)benzoic acid CAS No. 4770-69-8

2-(1-Oxoisoindolin-2-yl)benzoic acid

Cat. No. B1300378
CAS RN: 4770-69-8
M. Wt: 253.25 g/mol
InChI Key: ABKBCHBYNDGPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic acid involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .


Molecular Structure Analysis

The molecular structure of 2-(1-Oxoisoindolin-2-yl)benzoic acid has been verified by single-crystal XRD . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .


Chemical Reactions Analysis

2-(1-Oxoisoindolin-2-yl)benzoic acid is used to activate carboxylic acids for the formation of amide bonds with amino acids. It is also used in the synthesis of other organic compounds such as esters, lactones, and hydrazides.


Physical And Chemical Properties Analysis

2-(1-Oxoisoindolin-2-yl)benzoic acid is a white crystalline powder that is soluble in water and organic solvents. It is highly reactive and stable, which allows for efficient and reproducible coupling reactions.

Mechanism of Action

2-(1-Oxoisoindolin-2-yl)benzoic acid acts as a nucleophilic catalyst in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with amino acids to form an amide bond. 2-(1-Oxoisoindolin-2-yl)benzoic acid also prevents racemization of amino acids during peptide synthesis.

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBCHBYNDGPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363011
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4770-69-8
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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